Retinylphosphate galactose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35795-65-4 |
|---|---|
Molecular Formula |
C26H41O9P |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C26H41O9P/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-33-36(31,32)35-25-24(30)23(29)22(28)21(16-27)34-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3,(H,31,32)/b9-6+,12-11+,17-8+,18-13+/t21-,22+,23+,24-,25?/m1/s1 |
InChI Key |
BGSGEOPBGIBLBS-GORYORAMSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOP(=O)(O)OC2C(C(C(C(O2)CO)O)O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COP(=O)(O)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOP(=O)(O)OC2C(C(C(C(O2)CO)O)O)O)C)C |
Synonyms |
retinylphosphate galactose |
Origin of Product |
United States |
Biosynthesis and Enzymatic Synthesis Pathways of Retinylphosphate Galactose
Precursor Compounds and Substrates in in vivo Synthesis
The in vivo synthesis of retinylphosphate galactose relies on two primary precursor molecules: retinyl phosphate (B84403) and uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose). These substrates provide the necessary components for the galactosyltransferase enzyme to catalyze the formation of the final glycolipid product.
Retinol (B82714) Phosphorylation and Retinyl Phosphate Formation
Retinol, a primary form of vitamin A, must first undergo phosphorylation to become retinyl phosphate, the acceptor molecule for the galactose moiety. researchgate.net While the broader physiological roles of retinol in vision and gene regulation are well-established, its function as a precursor in glycosylation reactions highlights a distinct metabolic pathway. nih.govresearchgate.net The phosphorylation of retinol is a critical activation step, preparing it for subsequent enzymatic reactions. researchgate.net This process has been observed in various tissues, and the resulting retinyl phosphate can then participate in the synthesis of glycosylated derivatives. researchgate.net
Uridine Diphosphate Galactose (UDP-Galactose) as a Glycosyl Donor
Uridine diphosphate galactose (UDP-galactose) serves as the activated form of galactose, acting as the donor of the galactosyl group in the synthesis of this compound. nih.govwikipedia.org UDP-galactose is a key intermediate in carbohydrate metabolism and is essential for the production of various polysaccharides and glycoproteins. wikipedia.orgdrugbank.com It is formed from galactose-1-phosphate and UTP, a reaction catalyzed by UDP-glucose-4-epimerase, which interconverts UDP-glucose and UDP-galactose. mhmedical.com In the context of this compound synthesis, UDP-galactose provides the sugar moiety that is transferred to the retinyl phosphate acceptor. nih.gov
Retinol Phosphate Galactosyltransferase: Characterization and Activity
The synthesis of this compound is catalyzed by a specific enzyme, retinol phosphate galactosyltransferase. This enzyme facilitates the transfer of galactose from UDP-galactose to retinyl phosphate. Research has focused on characterizing its kinetic properties, cofactor requirements, and the environmental conditions that influence its activity.
Enzyme Kinetics and Reaction Mechanisms
The enzymatic reaction leading to the formation of this compound has been shown to be reversible. nih.gov Incubation of the enzyme with this compound and UDP can yield UDP-galactose and a compound identified as retinylphosphate, demonstrating the reversibility of the transferase reaction. nih.gov Studies using crude cell membrane fractions from various tissues have demonstrated the formation of this acidic glycolipid. nih.gov The reaction mechanism likely involves the binding of both retinyl phosphate and UDP-galactose to the active site of the galactosyltransferase, followed by the transfer of the galactose unit and subsequent release of the products, this compound and UDP.
Cofactor Requirements (e.g., Mn2+, Mg2+) and Modulators of Enzymatic Activity
The activity of retinol phosphate galactosyltransferase exhibits a strict requirement for divalent metal ions, specifically manganese (Mn2+) or magnesium (Mg2+). nih.gov The presence of these cations is essential for the synthetase reaction to proceed. nih.gov Furthermore, the enzymatic activity can be stimulated by the presence of detergents and retinol. nih.gov This suggests that the local membrane environment and the availability of the retinol precursor can significantly influence the rate of this compound synthesis. nih.gov
pH Optima and Environmental Influences on Synthetase Reaction
The enzymatic synthesis of this compound is sensitive to the pH of the surrounding environment. The synthetase reaction exhibits an apparent pH optimum of 6.3. nih.gov This indicates that the enzyme functions most efficiently under slightly acidic conditions. The influence of pH on enzyme activity is a critical factor in cellular compartments where this synthesis occurs, as deviations from the optimal pH can lead to a decrease in the rate of this compound formation.
Reversibility of this compound Synthetase Reactions
The enzymatic synthesis of this compound is a reversible process. nih.govaminer.cn Studies have demonstrated that the synthetase enzyme that catalyzes the formation of this compound can also facilitate the reverse reaction. When a particulate enzyme preparation is incubated with this compound and uridine diphosphate (UDP), the reaction yields UDP-galactose and a compound identified as retinylphosphate. nih.govresearchgate.net This reversibility suggests a dynamic equilibrium that may play a role in regulating the levels of these vitamin A metabolites within the cell.
The forward reaction, which produces this compound, utilizes UDP-galactose as the galactose donor. nih.gov This reaction is stimulated by the presence of retinol and detergents and has an absolute requirement for divalent cations such as manganese (Mn²⁺) or magnesium (Mg²⁺). nih.govresearchgate.net The optimal pH for this synthetase reaction has been determined to be approximately 6.3. nih.govresearchgate.net
Organ-Specific and Tissue-Specific Biosynthesis Profiles
The biosynthesis of this compound displays a distinct organ- and tissue-specific profile, with notable activity observed in various cell types, including those of hepatic, intestinal, and epidermal origin, as well as in mastocytoma cells. researchgate.netoup.com
Crude cell membrane fractions from a variety of tissues have been shown to be capable of forming acidic glycolipids like this compound. nih.gov The formation of these lipids is significantly reduced in cases of vitamin A deficiency, particularly in tissues known for mucus production. nih.govresearchgate.net
Key Tissues in this compound Biosynthesis:
| Tissue/Cell Type | Key Findings |
| Hepatic Tissue (Liver) | A biochemical pathway for the phosphorylation and glycosylation of vitamin A has been identified in liver tissue. researchgate.net However, some studies using rat liver membranes did not detect the transfer of galactose from UDP-galactose to retinyl phosphate, even under conditions that stimulated the synthesis of mannosylretinyl phosphate. nih.govresearchgate.net |
| Intestinal Tissue | A pathway for vitamin A phosphorylation and glycosylation is present in intestinal tissue. researchgate.net |
| Epidermal Tissues | The biosynthesis of this compound has been noted in epidermal tissues. researchgate.net |
| Mastocytoma Cells | Mouse mastocytoma tissue is particularly active in synthesizing acidic galactose lipids, including this compound, using UDP-galactose as the substrate. nih.govnih.gov |
The presence of this biosynthetic pathway in diverse tissues underscores the widespread importance of this compound in cellular functions.
Biological Roles and Molecular Mechanisms of Retinylphosphate Galactose
Role in Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis
While the direct and mechanistic involvement of retinylphosphate galactose in the canonical pathway of Glycosylphosphatidylinositol (GPI) anchor biosynthesis is not extensively documented in recent scientific literature, early research into vitamin A's role in glycosylation provides a foundation for its potential functions.
Research has demonstrated that this compound can be synthesized in certain tissues and can act as a donor of a galactose moiety. Crude cell membrane fractions from various tissues, particularly mucus-producing ones, have been shown to form acidic glycolipids, including this compound. nih.gov The formation of this compound is significantly reduced in cases of vitamin A deficiency. nih.gov
Specifically, mouse mastocytoma tissue has been found to be active in forming this compound from the substrate UDP-galactose. nih.gov The enzymatic reaction is reversible; incubation of the particulate enzyme with this compound and UDP can yield UDP-galactose and retinylphosphate. nih.gov This reversibility suggests its potential to donate the galactose residue to other acceptor molecules, a key feature of intermediates in glycolipid synthesis. Mild acid hydrolysis of labeled this compound yields galactose, further confirming its role as a galactose carrier. nih.gov
The function of this compound in protein membrane anchoring is thought to be related to its role in the synthesis of glycoproteins that are essential for cell surface structure and adhesion. cas.cz By participating in the glycosylation of proteins, it may contribute to the proper folding, stability, and trafficking of proteins destined for the cell membrane. However, a direct role as a component of the GPI anchor itself is not clearly established. The GPI anchor, which tethers many proteins to the cell surface, has a conserved core structure, and the established biosynthetic pathway primarily utilizes sugar donors like UDP-GlcNAc and dolichol-phosphate-mannose. nih.gov
Given that vitamin A deficiency affects the synthesis of certain glycoproteins, it is plausible that this compound could indirectly impact cellular processes mediated by these proteins. cas.cznih.gov Glycoproteins on the cell surface are crucial for cell-cell recognition, signaling, and immune responses. A defect in their synthesis due to impaired galactosylation could, therefore, have wide-ranging consequences on these cellular functions. For instance, vitamin A deficiency has been linked to a defective form of the serum glycoprotein (B1211001) alpha-macroglobulin due to underglycosylation. cas.cz
Contribution to Protein Membrane Anchoring Mechanisms
Interaction with Retinol-Binding Proteins in Metabolic Contexts
The interaction of retinoid compounds with specific binding proteins is a cornerstone of their transport and metabolic regulation within the body. While the binding of retinol (B82714) to retinol-binding protein (RBP) is well-characterized, the interaction of its glycosylated derivative, this compound, with these carrier proteins reveals a more complex layer of retinoid metabolism.
Early research into the biological functions of vitamin A derivatives identified the formation of this compound in various tissues. nih.gov Seminal work by Peterson and colleagues in 1976 demonstrated that crude cell membrane fractions from several tissues, particularly those involved in mucus production, could synthesize this acidic glycolipid. nih.gov The formation of this compound was notably diminished in a state of vitamin A deficiency, highlighting its dependence on the availability of retinol. nih.gov
A pivotal finding of this research was the demonstration that this compound could bind to vitamin A-depleted RBP. nih.gov RBP is the primary plasma transport protein for retinol, responsible for its solubilization and delivery from the liver to peripheral tissues. researchgate.net The protein features a hydrophobic pocket, an eight-stranded up-and-down beta-barrel core, which encapsulates the lipophilic retinol molecule, protecting it from the aqueous environment of the bloodstream. researchgate.netnih.gov
The binding of this compound to apo-RBP (vitamin A-depleted RBP) suggests a potential role for this glycosylated retinoid in the broader context of vitamin A transport and metabolism. The interaction implies that once formed, this compound might be chaperoned by RBP, similar to retinol itself. However, the precise physiological significance and the downstream metabolic fate of the this compound-RBP complex are not as extensively understood as that of the holo-RBP (retinol-bound RBP).
The binding of retinol to RBP is a prerequisite for its secretion from hepatocytes in a complex with another protein, transthyretin (TTR). nih.govmdpi.com This larger complex prevents the renal filtration of the relatively small RBP molecule, ensuring efficient transport of retinol to target cells. mdpi.com While the binding of this compound to apo-RBP has been established, its influence on the subsequent interaction with TTR and the ultimate delivery to tissues remain areas for further investigation. The substitution of the hydroxyl group of retinol with a larger galactose phosphate (B84403) moiety could potentially alter the affinity of RBP for TTR. nih.gov
The table below summarizes key research findings related to the interaction between this compound and retinol-binding protein, based on the foundational study in this area.
| Research Finding | Experimental System/Observation | Significance | Reference |
| Binding to apo-RBP | This compound was shown to bind to vitamin A-depleted retinol-binding protein. | Suggests a potential transport and regulatory role for RBP in the metabolism of glycosylated retinoids. | nih.gov |
| Formation in Tissues | Synthesized by crude cell membrane fractions from various tissues, especially mucus-producing ones. | Indicates that the formation of this compound is tissue-specific and linked to vitamin A status. | nih.gov |
| Dependence on Vitamin A | The formation of this compound was significantly reduced in vitamin A deficient states. | Establishes a direct link between the availability of retinol and the synthesis of its glycosylated derivative. | nih.gov |
Cellular Localization and Subcellular Compartmentation of Retinylphosphate Galactose Metabolism
Presence in Cellular Membrane Fractions (e.g., Microsomes, Cell Membranes)
The enzymatic machinery responsible for the synthesis of retinylphosphate galactose is primarily located within the membrane fractions of the cell. nih.govnih.gov Studies have demonstrated that crude cell membrane preparations from multiple tissues are capable of forming this acidic glycolipid. nih.gov The synthesis of this compound involves the transfer of a galactose moiety from a nucleotide sugar donor, such as UDP-galactose, to retinyl phosphate (B84403). This process has been observed in microsomal preparations from rat liver, indicating a significant role for the endoplasmic reticulum in its biogenesis. rupress.orgmit.edu
While the synthesis of retinylphosphate mannose, a closely related compound, is not identical to that of this compound, its subcellular distribution in rat liver provides a valuable model for understanding the localization of such glycosyltransferase activity. Research on mannosyl retinyl phosphate formation shows that the highest enzymatic activity is found in the rough endoplasmic reticulum. nih.gov The smooth membranes, which consist of both smooth endoplasmic reticulum and elements of the Golgi apparatus, also exhibit activity, albeit at a lower level. nih.gov In contrast, the plasma membrane shows minimal activity in this synthesis. nih.gov This suggests that the initial steps of retinoid-linked sugar synthesis are concentrated in the endoplasmic reticulum. Furthermore, a retinylmonophosphatase (RMPase) activity, which could be involved in the turnover of retinyl phosphate, has been found to co-localize with the plasma-membrane marker Na+ + K+-dependent ATPase in the mouse brain, suggesting a role for the plasma membrane in the broader metabolism of retinyl phosphates. [No source]
Table 1: Subcellular Distribution of Mannosyl Retinyl Phosphate Formation in Rat Liver Fractions This table provides analogous data for the closely related compound, mannosyl retinyl phosphate, to illustrate the likely distribution of this compound synthesis.
| Subcellular Fraction | Enzyme Activity (pmol/min per mg of protein) |
| Rough Endoplasmic Reticulum | 0.48 ± 0.09 |
| Smooth Membranes (ER & Golgi) | 0.18 ± 0.03 |
| Golgi Apparatus | 0.13 ± 0.03 |
| Plasma Membrane | 0.02 |
| Data sourced from Smith, M. J., Schreiber, J. B., and Wolf, G. (1979). nih.gov |
Activity within Golgi Apparatus Elements (e.g., cis, central, trans Golgi fractions)
Following its synthesis, likely initiated in the endoplasmic reticulum, the metabolism of this compound is believed to continue within the Golgi apparatus. The Golgi is a key site for the glycosylation of proteins and lipids. rupress.orgmit.edu Studies have indicated that the Golgi apparatus has the highest concentration of vitamin A within liver cells, pointing to its central role in the processing of retinoid-linked sugars. rupress.orgmit.edu
The transfer of galactose to glycoconjugates is not uniformly distributed across the Golgi stack. Research on galactosyltransferase activity within rat liver Golgi fractions has shown that the activity is most prominent in the central and cis elements of the Golgi. rupress.org In contrast, the trans-Golgi vesicles exhibit low activity when assayed for the transfer of galactose to endogenous acceptors. rupress.org This differential distribution suggests a highly organized pathway for the utilization of galactose, and likely this compound, in the sequential modification of glycoproteins as they transit through the Golgi apparatus.
Table 2: Relative Galactosyltransferase Activity in Golgi Fractions of Rat Liver This table illustrates the distribution of general galactosyltransferase activity, which is relevant to the metabolism of this compound within the Golgi.
| Golgi Fraction | Relative Activity with Endogenous Acceptors |
| cis Golgi Elements | High |
| central Golgi Elements | High |
| trans Golgi Vesicles | Low |
| Data interpreted from studies on galactosyltransferase distribution. rupress.org |
Distribution Across Diverse Cell Types and Tissues (e.g., Hepatic, Intestinal, Epidermal, Kidney, Lung, Spleen)
The formation of this compound has been identified in a variety of tissues, with a notable prevalence in those that are active in mucus production. nih.gov This widespread distribution underscores the fundamental role of vitamin A in the glycosylation processes essential for the function of diverse cell types.
Research has confirmed the synthesis of this compound or its mannose analog in several key tissues. Crude cell membrane fractions from the liver, small intestine, kidney, lung, and spleen have all been shown to be capable of forming these acidic glycolipids. nih.gov Furthermore, a biochemical pathway for the phosphorylation and glycosylation of vitamin A has been identified in hepatic, intestinal, and epidermal tissues. researchgate.net Mouse mastocytoma tissue has also been found to be particularly active in the formation of this compound. nih.govnih.gov This broad tissue distribution highlights the importance of retinoid-linked sugar intermediates in cellular function across multiple organ systems.
Table 3: Tissues with Reported Formation of this compound or Related Retinoid Glycosides
| Tissue |
| Liver |
| Small Intestine |
| Epidermis |
| Kidney |
| Lung |
| Spleen |
| Mouse Mastocytoma |
| Compiled from multiple sources. nih.govnih.govresearchgate.net |
Regulation and Interconnections with Broader Metabolic Pathways
Integration within the Leloir Pathway of Galactose Metabolism
The primary metabolic route for converting galactose into glucose-1-phosphate is the Leloir pathway. themedicalbiochemistrypage.orgpatsnap.com This pathway is fundamental for utilizing galactose from dietary sources, such as lactose, for energy production via glycolysis or for anabolic processes. numberanalytics.comnumberanalytics.com The pathway involves a sequence of enzymatic steps: galactose is first phosphorylated to galactose-1-phosphate by galactokinase (GALK). themedicalbiochemistrypage.org Subsequently, galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose, using UDP-glucose as a co-substrate. patsnap.comwikipathways.org Retinylphosphate galactose synthesis directly interfaces with this pathway by utilizing its product, UDP-galactose.
This compound is synthesized from UDP-galactose in a reaction catalyzed by a synthetase found in crude cell membrane fractions. nih.gov This enzymatic reaction is reversible, directly linking the pool of this compound with UDP-galactose. nih.gov The reaction can be summarized as:
Retinylphosphate + UDP-galactose ⇌ this compound + UDP nih.gov
The connection to UDP-glucose is established through the action of UDP-galactose 4'-epimerase (GALE), a key enzyme in the Leloir pathway. wikipedia.orgnih.gov GALE catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. nih.govletstalkacademy.comuniprot.org This epimerization reaction is crucial because it not only recycles UDP-glucose for the GALT reaction but also allows the carbon skeleton of galactose to be fully integrated into glucose metabolism. wikipedia.orgmdpi.com Therefore, the pool of UDP-galactose available for this compound synthesis is in dynamic equilibrium with the cellular pool of UDP-glucose, linking the regulation of this retinoid-glycolipid to the central hub of nucleotide-sugar metabolism. nih.govresearchgate.net
The synthesis of this compound acts as a branch point from the Leloir pathway, consuming UDP-galactose. This consumption directly influences the metabolic flux through the entire pathway. By Le Chatelier's principle, the removal of UDP-galactose to form this compound will pull the preceding reactions forward. This can enhance the conversion of galactose-1-phosphate into UDP-galactose by the GALT enzyme. nih.gov
| Enzyme/Process | Substrate(s) | Product(s) | Pathway Integration |
| Galactokinase (GALK) | Galactose, ATP | Galactose-1-phosphate, ADP | Leloir Pathway (Upstream) |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-phosphate, UDP-glucose | UDP-galactose, Glucose-1-phosphate | Leloir Pathway (Core) |
| UDP-galactose 4'-epimerase (GALE) | UDP-galactose | UDP-glucose | Leloir Pathway (Interconversion) |
| This compound synthetase | Retinylphosphate, UDP-galactose | This compound, UDP | Branch from Leloir Pathway |
Interconversion with UDP-Galactose and UDP-Glucose
Relationship with Vitamin A Metabolism and Glycosylation Pathways
This compound serves as a direct molecular link between vitamin A (retinol) metabolism and the complex machinery of glycosylation. researchgate.net In this proposed pathway, retinol (B82714) is first phosphorylated to form retinyl phosphate (B84403). This activated form of vitamin A is thought to act as a lipid carrier for monosaccharides, such as galactose, facilitating their transport across the hydrophobic environment of cellular membranes. researchgate.net
The formation of this compound is highly dependent on the availability of vitamin A; its synthesis is markedly reduced in tissues from vitamin A-deficient subjects. nih.gov This glycolipid is an essential intermediate, acting as a donor of the galactose moiety for the assembly of glycans on proteins and lipids (glycoconjugates). researchgate.netru.nl UDP-galactose is the primary donor for the galactosylation of N-glycans and O-glycans within the Golgi apparatus, a process essential for the function of more than half of all human proteins. ru.nl The existence of this compound suggests a specialized role, potentially in specific tissues or for particular types of glycosylation reactions. nih.gov
Implications of Dysregulation in Associated Glycosylation Pathways (e.g., Impaired Glycan Assembly and Processing)
The proper regulation of this compound and related intermediates is critical for cellular function, and its dysregulation has significant pathological implications. nih.gov A deficiency in vitamin A, for instance, leads to a reduced capacity to form this compound, which in turn can impair glycosylation. nih.gov
Research has demonstrated that in vitamin A-deficient conditions, the transfer of complete oligosaccharide chains from their lipid carriers (like dolichol phosphate) to acceptor proteins is significantly decreased. nih.gov This results in the accumulation of lipid-linked oligosaccharide precursors and a reduction in the synthesis of mature glycoproteins. nih.gov Such a defect points to an impaired ability to properly assemble and process glycans, which can disrupt a vast array of biological processes that depend on correctly glycosylated proteins, including cell-cell communication, immune response, and maintenance of tissue structure. numberanalytics.comru.nl The resulting defects are conceptually similar to those seen in some Congenital Disorders of Glycosylation (CDGs), where the genetic absence of key enzymes in glycan synthesis leads to severe, multisystemic diseases. ru.nl
Advanced Research Methodologies for Studying Retinylphosphate Galactose
Chromatographic Techniques for Isolation, Purification, and Homogeneity Assessment
Chromatography is a fundamental tool for separating retinylphosphate galactose from complex biological mixtures. excedr.com The selection of a specific technique is dictated by the physicochemical properties of the compound and the desired level of purity.
Column Chromatography Applications (e.g., DEAE-cellulose, Silica (B1680970) Gel)
Column chromatography is a primary method for the isolation and purification of this compound. nih.govaminer.cn The process involves a stationary phase packed into a column, through which a mobile phase containing the analyte is passed.
DEAE-cellulose Chromatography: Diethylaminoethyl (DEAE) cellulose (B213188) is an anion-exchange resin that is particularly effective for separating charged molecules like this compound. arkat-usa.orggerli.com The separation is based on the reversible interaction between the negatively charged phosphate (B84403) group of the compound and the positively charged DEAE resin. gerli.com Elution is typically achieved by increasing the ionic strength of the mobile phase, often with a salt gradient. researchgate.net In one study, this compound was successfully isolated using a DEAE-cellulose column, with elution occurring between 0.1 and 0.2 M ammonium (B1175870) acetate. researchgate.net
Silica Gel Chromatography: Silica gel chromatography separates compounds based on their polarity. nih.govaminer.cn this compound, being a polar lipid, adsorbs to the polar silica gel stationary phase. Less polar impurities are washed away with a non-polar solvent, and the desired compound is then eluted with a more polar solvent. This technique is often used as a subsequent purification step after initial separation by ion-exchange chromatography. nih.govaminer.cn
Table 1: Column Chromatography Parameters for this compound Purification
| Parameter | DEAE-Cellulose | Silica Gel |
|---|---|---|
| Stationary Phase | Anion-exchange resin | Polar adsorbent |
| Separation Principle | Ion exchange | Adsorption (Polarity) |
| Elution Method | Increasing salt concentration | Increasing solvent polarity |
| Typical Application | Initial isolation from crude extracts | Further purification and desalting |
Thin-Layer Chromatography (TLC) for Purity Analysis
Thin-layer chromatography (TLC) is a rapid and sensitive method used to assess the purity of isolated this compound fractions. researchgate.netumass.edu A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica gel. umass.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. umass.edu
The purity of the this compound sample is confirmed by the presence of a single spot after visualization. nih.govaminer.cn Visualization can be achieved by various methods, including exposure to iodine vapors or by using plates impregnated with a fluorescent indicator that allows for the detection of spots under UV light. umass.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and compared to standards for identification purposes. libretexts.org Silver ion-TLC is a variation that can be used for separating unsaturated compounds. aocs.org
Enzymatic Assay Development for Synthetase Activity Measurement
The synthesis of this compound is catalyzed by a specific synthetase enzyme. nih.gov Measuring the activity of this enzyme is crucial for understanding the regulation of the metabolic pathway. Enzymatic assays are designed to quantify the rate of the reaction catalyzed by the synthetase.
A typical assay for this compound synthetase involves incubating a source of the enzyme, such as crude cell membrane fractions, with the substrates, which include a retinol (B82714) derivative and a galactose donor like UDP-galactose. nih.gov The reaction is often monitored by using a radiolabeled substrate, such as UDP-[14C]galactose. nih.gov The formation of the radiolabeled product, [14C]this compound, is then measured over time.
Key parameters that are often optimized and measured in these assays include:
pH Optimum: The synthetase from mouse mastocytoma tissue exhibits an apparent pH optimum of 6.3. nih.gov
Cofactor Requirements: The reaction shows an absolute requirement for divalent cations like Mn2+ or Mg2+. nih.gov
Stimulatory Factors: The presence of detergents and retinol can stimulate the synthetase activity. nih.gov
The reaction is also noted to be reversible, where the incubation of the enzyme with this compound and UDP can yield UDP-galactose and retinylphosphate. nih.gov Modern approaches to enzymatic assays can involve high-throughput methods using fluorescence or mass spectrometry for detection. nih.govlacar-mdx.com
Isotopic Labeling Approaches for Pathway Elucidation and Tracer Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. In the context of this compound, isotopically labeled precursors are introduced into a biological system, and the incorporation of the label into the final product is monitored.
A common approach involves using carbon-14 (B1195169) ([14C]) labeled substrates. For instance, UDP-[14C]galactose can be used as the galactose donor. nih.gov The detection of [14C] in the isolated this compound confirms that UDP-galactose is a direct precursor in its synthesis. nih.gov
Furthermore, isotopic labeling is instrumental in characterizing the structure of the newly synthesized molecule. Mild acid hydrolysis of [14C]galactose-labeled this compound yields [14C]galactose, confirming the identity of the sugar moiety. nih.gov Alkaline hydrolysis and hydrogenolysis of the labeled compound can produce [14C]galactose 1-phosphate, providing further structural information. nih.gov
Spectroscopic and Mass Spectrometric Analytical Strategies for Compound Detection and Characterization
Once this compound has been purified, various spectroscopic and spectrometric techniques are employed for its structural confirmation and detailed characterization.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. nih.gov When coupled with chromatographic techniques like liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for detecting and quantifying this compound in complex mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H and 13C NMR, can provide detailed information about the chemical structure of this compound, including the connectivity of atoms and the stereochemistry of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The retinol moiety of this compound has a characteristic UV absorbance profile, which can be used for its detection and quantification.
Genetic and Molecular Biology Techniques in Pathway Analysis (e.g., Studying Genes Encoding Related Enzymes)
Understanding the genetic basis of this compound synthesis is essential for a complete picture of its role in biology. gmb.org.br This involves identifying and characterizing the genes that encode the enzymes involved in its metabolic pathway, such as the this compound synthetase.
Modern molecular biology techniques that can be applied to this area of research include:
Gene Cloning and Expression: The gene encoding the synthetase can be isolated, cloned, and expressed in a host system (e.g., bacteria or yeast) to produce large quantities of the enzyme for detailed biochemical characterization.
Site-Directed Mutagenesis: This technique can be used to alter specific amino acids in the enzyme's active site to identify key catalytic residues and understand the enzyme's mechanism.
Gene Knockout/Knockdown Studies: By disrupting or reducing the expression of the synthetase gene in cell cultures or model organisms, researchers can investigate the physiological consequences of impaired this compound synthesis. nih.govnih.gov
Transcriptomic Analysis: Techniques like RNA sequencing can be used to study the expression levels of genes related to galactose metabolism under different physiological conditions, providing insights into the regulation of the pathway. frontiersin.orgfrontiersin.org
By combining these advanced research methodologies, scientists can continue to unravel the intricate details of this compound chemistry, biosynthesis, and function.
Q & A
Q. What computational tools can predict the structural interactions between this compound and its target enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
